

# Cytotoxicity Data of Azide-Derived Compounds

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## Compound Focus: 1-Azidooctane

CAS No.: 7438-05-3

Cat. No.: S663790

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The table below summarizes the cytotoxicity of various compounds that incorporate azide-functionalized building blocks like **1-Azidooctane**. "NA" indicates that specific quantitative data for that category was not provided in the source.

Compound Class / Example	Target Cell Line / Model	Cytotoxicity / Activity (IC <sub>50</sub> / EC <sub>50</sub> / GI <sub>50</sub> )	Key Mechanism / Effect
Triazole-linked Alkyl β-D-Glucopyranoside (from 1-Azidooctane) [1]	Jurkat (Human T-Cell Leukemia)	IC <sub>50</sub> : 1198 μM (C8 tail)	Low cytotoxicity; apoptosis via mitochondrial depolarization & caspase-3 activation (longer chains)
Triazole-linked Alkyl β-D-Glucopyranoside (C16 tail) [1]	Jurkat (Human T-Cell Leukemia)	IC <sub>50</sub> : 24 μM (C16 tail)	Significantly more cytotoxic; induces apoptosis
"Click Prodiginines" (Triazole-based Anionophores) [2]	Model Phospholipid Liposomes	EC <sub>50</sub> : 18-50 nM (Cl <sup>-</sup> /NO <sub>3</sub> <sup>-</sup> transport)	Promotes transmembrane anion exchange; low cytotoxicity at active doses
Benzo[f]quinoline Azides (e.g., Compound 5a) [3]	NCI-60 Cancer Cell Panel	GI <sub>50</sub> : 1.06 - 3.77 μM (various lines)	Selective anticancer activity; potential topoisomerase II inhibition

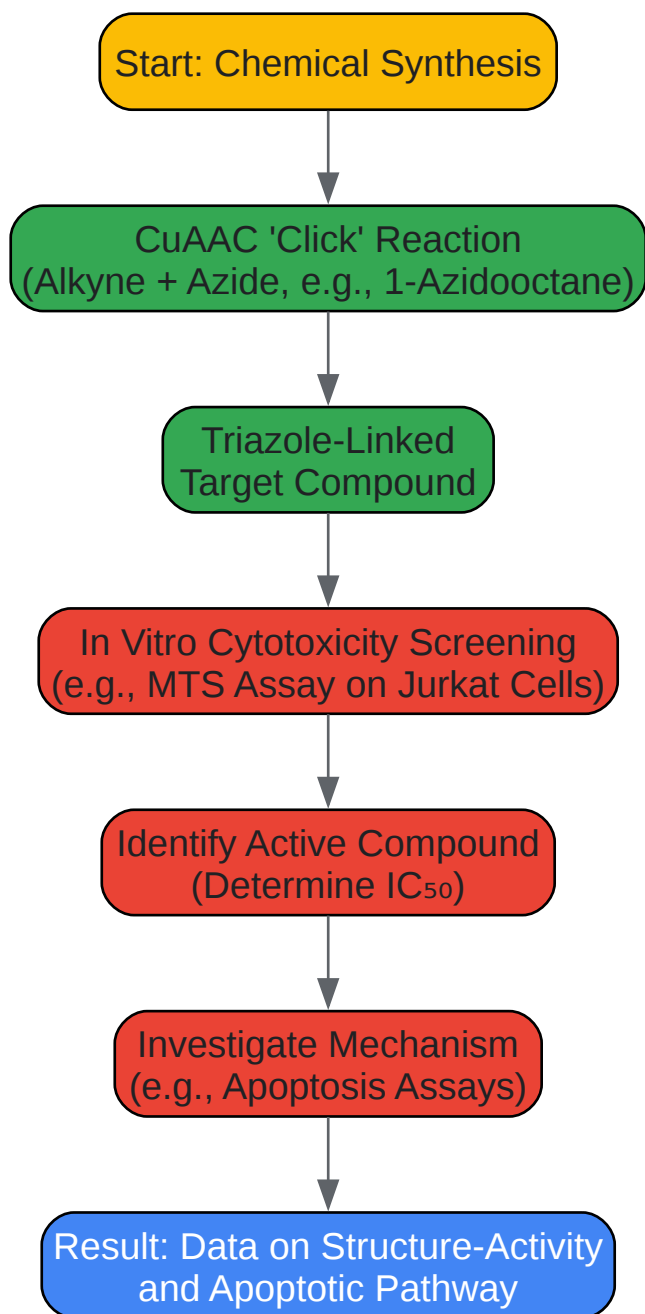
## Experimental Protocols for Key Data

Understanding the methodologies behind the data is crucial for evaluation and replication.

- **Cytotoxicity Assay (for Triazole-linked Glucopyranosides) [1]**
  - **Cell Line:** Jurkat (human T-cell leukemia) cell line.
  - **Procedure:** Cells are treated with the test compounds. Viability is measured using the **MTS assay**, which measures the activity of mitochondrial enzymes in living cells to determine the concentration that inhibits 50% of cell growth ( $IC_{50}$ ).
  - **Mechanism Investigation:** For apoptotic compounds, further tests are conducted to detect **mitochondrial membrane depolarization** and **caspase-3 activation**, which are hallmarks of the intrinsic apoptotic pathway.
- **Antiproliferative Screening (for Benzo[f]quinoline Azides) [3]**
  - **Platform:** **NCI-60 in vitro screen**, which tests compounds against 60 different human tumor cell lines.
  - **Procedure:**
    - **Single-Dose Screen:** Initial test at a 10  $\mu$ M concentration to identify active compounds.
    - **Five-Dose Assay:** For promising compounds, a full assay at five different concentration levels is performed to determine the **GI<sub>50</sub>** (concentration for 50% growth inhibition).
- **Chloride Efflux Assay (for Anionophores) [2]**
  - **Model System:** **Large Unilamellar Vesicles (LUVs)**, which are model phospholipid membranes.
  - **Procedure:** LUVs are loaded with NaCl and suspended in a NaNO<sub>3</sub> solution. After adding the anionophore, a chloride-ion-selective electrode measures the change in external chloride concentration over time, indicating the compound's ability to facilitate chloride/nitrate exchange across the membrane. The **EC<sub>50</sub>** is the concentration that gives half-maximal transport rate.

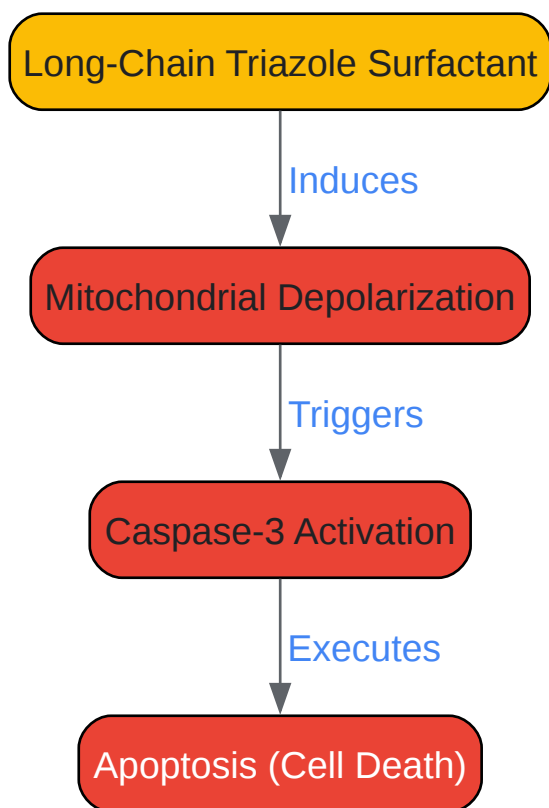
## Mechanism of Action and Workflow

The following diagram illustrates the general experimental workflow used to assess the cytotoxicity of compounds derived from click chemistry, such as triazole-linked surfactants [1].



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For the triazole-linked glucopyranosides that show higher cytotoxicity, research indicates they induce programmed cell death. The diagram below outlines this specific apoptotic signaling pathway [1].



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## Key Insights for Research Applications

- **Chain Length is Critical:** For surfactant-like molecules (e.g., triazole-linked glucopyranosides), **cytotoxicity increases significantly with hydrocarbon tail length**, highlighting a key structure-activity relationship (SAR) [1].
- **Azides as Active Components:** Unlike **1-Azidooctane** which is a building block, **azide groups directly on complex cores (e.g., benzo[f]quinoline)** can contribute to **potent and selective anticancer activity** [3].
- **Beyond Cytotoxicity:** Azide/triazole chemistry can create functional molecules like **anionophores**, which correct ion transport deficiencies at non-toxic doses, suggesting therapeutic potential for channelopathies like cystic fibrosis [2].

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## References

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2. Small molecule anionophores promote transmembrane anion ... [pmc.ncbi.nlm.nih.gov]
3. Anticancer Potential of Azatetracyclic Derivatives: In Vitro ... [mdpi.com]

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